![molecular formula C13H9NO4 B8767778 5-Nitro-2-phenylbenzo[d][1,3]dioxole CAS No. 65766-67-8](/img/structure/B8767778.png)
5-Nitro-2-phenylbenzo[d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-phenylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C13H9NO4. It is a derivative of benzo[d][1,3]dioxole, a structural motif found in various natural products and synthetic compounds. This compound is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to the benzo[d][1,3]dioxole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-phenylbenzo[d][1,3]dioxole typically involves the nitration of 2-phenylbenzo[d][1,3]dioxole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 2-phenylbenzo[d][1,3]dioxole in concentrated sulfuric acid.
- Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter and wash the precipitate with water to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The
Eigenschaften
CAS-Nummer |
65766-67-8 |
|---|---|
Molekularformel |
C13H9NO4 |
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
5-nitro-2-phenyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H9NO4/c15-14(16)10-6-7-11-12(8-10)18-13(17-11)9-4-2-1-3-5-9/h1-8,13H |
InChI-Schlüssel |
QFNFYACVAFGVLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2OC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

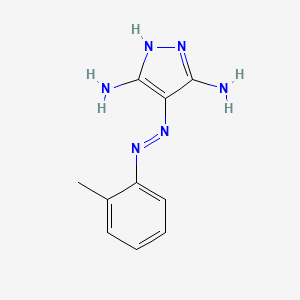
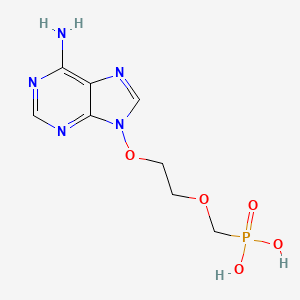
![tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate](/img/structure/B8767716.png)
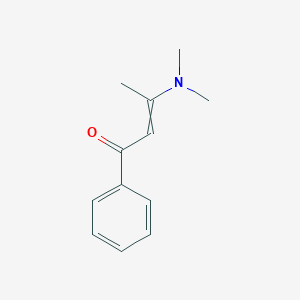

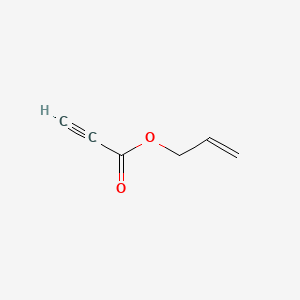
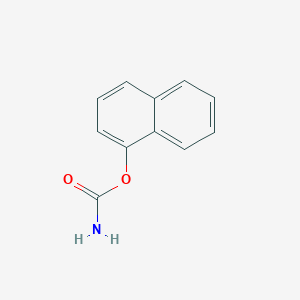

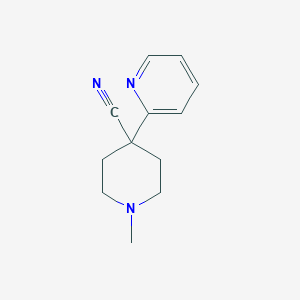
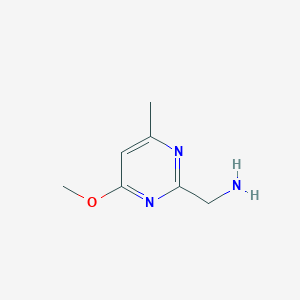

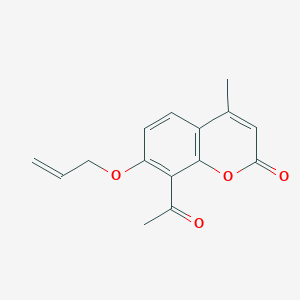
![Benzamide, 3,4-dimethoxy-N-[[3-[[(1,2,3,4-tetrahydro-7-isoquinolinyl)amino]carbonyl]phenyl]methyl]-](/img/structure/B8767799.png)

